molecular formula C15H16O5 B15480048 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-, methyl ester

2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-, methyl ester

Cat. No.: B15480048
M. Wt: 276.28 g/mol
InChI Key: LMFQFUKNBKCAKP-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-, methyl ester is a substituted naphthalene derivative characterized by a carboxylic acid ester group at the 2-position and three methoxy (-OCH₃) groups at the 4, 7, and 8 positions of the naphthalene ring.

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

methyl 4,7,8-trimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C15H16O5/c1-17-12-6-5-10-11(14(12)19-3)7-9(15(16)20-4)8-13(10)18-2/h5-8H,1-4H3

InChI Key

LMFQFUKNBKCAKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=C2)C(=O)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares the target compound with structurally related naphthalene and benzoic acid derivatives, focusing on molecular formulas, substituent positions, and key properties:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Key Properties/Findings
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-, methyl ester (Target) Not Provided C₁₅H₁₆O₅ 276.28 (est.) 4,7,8-OCH₃; 2-COOCH₃ Hypothesized higher lipophilicity and bioactivity due to three methoxy groups.
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-, methyl ester 23673-58-7 C₁₅H₁₆O₅ 276.28 4,6,7-OCH₃; 2-COOCH₃ Similar molecular weight; positional isomerism may alter electronic/steric properties.
2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester 4147-34-6 C₁₅H₁₆O₅ 276.28 4,5,6-OCH₃; 2-COOCH₃ Adjacent methoxy groups may increase steric hindrance and reduce reactivity.
Ethyl 4-acetoxy-5,6,8-trimethoxy-2-naphthoate 25936-85-0 C₁₈H₂₀O₇ 348.35 4-OAc, 5,6,8-OCH₃; 2-COOCH₂CH₃ Acetyloxy group introduces hydrolytic instability but enhances bioactivity potential.
Benzoic acid, 3,4,5-trimethoxy-, methyl ester 1916-07-0 C₁₁H₁₄O₅ 226.08 3,4,5-OCH₃; COOCH₃ High docking affinity (-5.033 kcal/mol) with potassium channels ; 7.75% content in lignin depolymerization .
Key Observations:

Substituent Position Effects :

  • The position of methoxy groups significantly influences bioactivity. For example, benzoic acid derivatives with 3,4,5-trimethoxy substitution exhibit strong receptor binding , suggesting that analogous naphthalene derivatives (e.g., 4,7,8-trimethoxy) may share similar interactions.
  • Adjacent methoxy groups (e.g., 4,5,6-trimethoxy) may reduce solubility due to steric hindrance, whereas spaced substituents (e.g., 4,7,8-trimethoxy) could enhance membrane permeability.

Ester Group Variations: Methyl esters (e.g., target compound) generally exhibit higher volatility and lower molecular weight compared to ethyl esters (e.g., CAS 25936-85-0) .

Receptor Binding and Docking Studies
  • Potassium Channel Interactions :
    Trimethoxy-substituted benzoic acid methyl esters (e.g., 3,4,5-trimethoxy) demonstrated high docking scores (-5.033 kcal/mol) with voltage-gated potassium channels (PDB: 4UUJ), surpassing diazepam (-2.875 kcal/mol) . This suggests that naphthalene analogs with similar substitution patterns may exhibit anxiolytic or neuroactive properties.

  • Antimicrobial and Antioxidant Potential: Methyl esters of fatty acids (e.g., hexadecanoic acid methyl ester) showed moderate bioactivity in GC-MS profiles , while trimethoxy derivatives are linked to enhanced antioxidant capacity due to electron-rich aromatic systems .
Physicochemical Properties
  • Lipophilicity and Solubility: The target compound’s three methoxy groups likely increase logP (lipophilicity) compared to non-substituted analogs like 2-naphthalenecarboxylic acid methyl ester (CAS 2459-25-8) .
  • Thermal Stability : Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydro-3,4-dimethoxy, CAS 89228-43-3) exhibit lower boiling points (~399°C) due to reduced aromaticity , whereas fully aromatic analogs are more thermally stable.

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